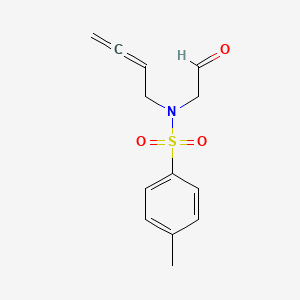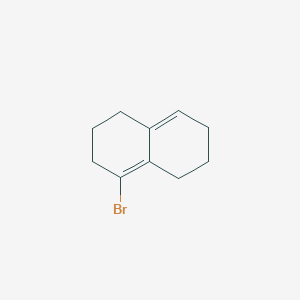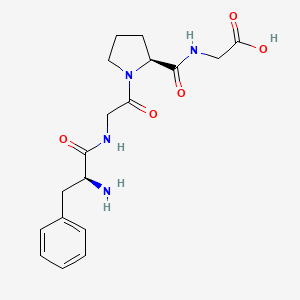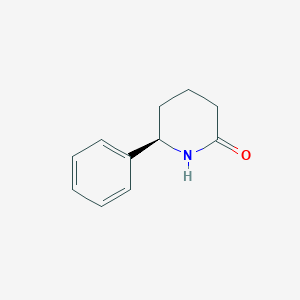![molecular formula C20H30OSi B14251827 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one CAS No. 214116-32-2](/img/structure/B14251827.png)
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopent-2-en-1-one core with a phenyl group and a tri(propan-2-yl)silyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with phenyl and tri(propan-2-yl)silyl reagents under specific conditions. One common method includes the use of a base to deprotonate the cyclopent-2-en-1-one, followed by the addition of phenyl and tri(propan-2-yl)silyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenyl-2-[tri(methyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(ethyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(butyl)silyl]cyclopent-2-en-1-one
Uniqueness
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds with varying alkyl groups attached to the silicon atom .
Eigenschaften
CAS-Nummer |
214116-32-2 |
|---|---|
Molekularformel |
C20H30OSi |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-phenyl-2-tri(propan-2-yl)silylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)20-13-18(12-19(20)21)17-10-8-7-9-11-17/h7-11,13-16,18H,12H2,1-6H3 |
InChI-Schlüssel |
VIGQHHQZFXOBNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC(CC1=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)


![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
